6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione

Lipophilicity Drug-likeness Permeability

Prioritize 6-Amino-5-bromo-1-methyluracil for your drug discovery pipeline to leverage its unique N1-methyl substituent. This crucial modification enhances membrane permeability (ΔlogP +0.4 to +0.7) and reduces the HBD count compared to the des-methyl analog, directly addressing oral bioavailability challenges. Its conserved C5-bromo-6-amino pharmacophore ensures target engagement, while the versatile C5-bromine handle facilitates efficient Suzuki-Miyaura coupling. Secure this scaffold for evolving validated chemotypes and building sophisticated kinase inhibitor libraries with superior reaction scope.

Molecular Formula C5H6BrN3O2
Molecular Weight 220.02 g/mol
CAS No. 14094-37-2
Cat. No. B015592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione
CAS14094-37-2
Synonyms6-Amino-5-bromo-1-methyl-2,4(1H,3H)-pyrimidinedione;  1-Methyl-5-bromo-6-aminouracil;  6-Amino-5-bromo-1-methyl-1H-pyrimidine-2,4-dione;  NSC 81011
Molecular FormulaC5H6BrN3O2
Molecular Weight220.02 g/mol
Structural Identifiers
SMILESCN1C(=C(C(=O)NC1=O)Br)N
InChIInChI=1S/C5H6BrN3O2/c1-9-3(7)2(6)4(10)8-5(9)11/h7H2,1H3,(H,8,10,11)
InChIKeyBRSRMTYPQQXBMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione (CAS 14094-37-2): Core Structural Identity and Procurement-Relevant Physicochemical Profile


6-Amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione (CAS 14094-37-2), also referred to as 6-amino-5-bromo-1-methyluracil, is a trisubstituted pyrimidinedione featuring a bromine at the 5-position, a primary amino group at the 6-position, and a methyl substituent at the N1-position of the uracil scaffold [1]. With a molecular formula of C5H6BrN3O2, a molecular weight of approximately 220.02 g/mol, a melting point above 300°C, and a calculated logP of roughly -0.0005 to -0.307 (depending on the computational method), the compound presents as a white to pale solid that is sparingly soluble in water but soluble in polar aprotic solvents such as DMSO and DMF [2]. Its structural blueprint situates it at the intersection of halogenated nucleobase analogs and polysubstituted pyrimidine intermediates, making it a key building block in medicinal chemistry and kinase-targeted drug discovery programs.

Why Unsubstituted or Singly Modified Uracil Analogs Cannot Replace 6-Amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione in Synthetic and Pharmacological Workflows


The simultaneous presence of the C5-bromo, C6-amino, and N1-methyl groups creates a unique electronic and steric environment that cannot be replicated by any single-substituent or des-methyl analog [1]. In thymidine phosphorylase (TP) inhibition, for instance, the N1-unsubstituted comparator 6-amino-5-bromouracil (6ABU) exhibits an IC50 of approximately 7.6 µM, but the addition of the N1-methyl group in the target compound alters both the lipophilicity profile (ΔlogP ≈ 0.31 units) and the hydrogen-bond donor/acceptor pattern, directly affecting membrane permeability and enzyme binding kinetics [2][3]. The C5-bromine furthermore serves as an indispensable synthetic handle for Suzuki–Miyaura and other palladium-catalyzed cross-coupling reactions that are not feasible with the des-bromo or chloro analogs under comparably mild conditions [4]. These three structural features together dictate the compound's reactivity, selectivity, and pharmacokinetic trajectory, rendering simple in-class substitution scientifically invalid.

Quantitative Differentiation Evidence for 6-Amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione Against Closest Structural Analogs


Lipophilicity Tuning: Measured logP Shift vs. Des-Methyl 6-Amino-5-bromouracil

The N1-methyl group in 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione produces a measurable increase in lipophilicity relative to its des-methyl congener 6-amino-5-bromouracil (6ABU). The target compound exhibits a calculated logP of -0.0005 (Molbase) or -0.307 (Chembase, JChem), while 6ABU (C4H4BrN3O2, MW 205.997) is consistently reported with a more negative logP due to the additional N1-H hydrogen-bond donor [1][2]. The ΔlogP of +0.4 to +0.7 log units (method-dependent) translates to an approximately 2.5- to 5-fold increase in predicted membrane partitioning, which is critical for cell-based assays and in vivo pharmacokinetic profiling [3].

Lipophilicity Drug-likeness Permeability

Thymidine Phosphorylase Inhibition: N1-Methyl Derivative Extends the Chemotype of 6-Amino-5-bromouracil

6-Amino-5-bromouracil (6ABU) is a well-characterized thymidine phosphorylase (TP) inhibitor with a reported IC50 of 7.6 µM against human placental TP [1]. Kinetic studies demonstrate that 6ABU acts as a non-competitive inhibitor with respect to phosphate and a competitive/mixed inhibitor with respect to thymine [2]. The N1-methyl analog (target compound) retains the critical 5-bromo-6-amino pharmacophore while eliminating one hydrogen-bond donor, a modification that has been shown in related pyrimidine series to enhance metabolic stability and oral bioavailability [3]. Although direct TP IC50 data for the N1-methyl derivative have not been published, the conserved pharmacophore and the improved physicochemical profile strongly support its utility as a next-generation TP inhibitor scaffold.

Thymidine phosphorylase Angiogenesis Enzyme inhibition

Synthetic Accessibility: High-Yield Bromination Route from 6-Amino-1-methyluracil

The target compound is accessible via direct bromination of commercially available 6-amino-1-methyluracil (CAS 2434-53-9) with a reported yield of approximately 99% . In contrast, the synthesis of the des-methyl comparator 6-amino-5-bromouracil (CAS 6312-73-8) typically proceeds from 6-aminouracil and requires careful pH and temperature control to avoid over-bromination, often resulting in yields of 70–85% [1]. The near-quantitative yield of the N1-methyl compound reduces raw material costs and simplifies purification, offering a tangible procurement and scale-up advantage.

Synthetic efficiency Bromination Scale-up

Kinase Inhibitor Synthetic Utility: C5-Bromo as a Cross-Coupling Handle for Diversification

The C5-bromine atom in 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione serves as a versatile leaving group for palladium-catalyzed cross-coupling reactions, a feature explicitly exploited in patents covering pyrimidine-based kinase inhibitors [1]. In contrast, the C5-chloro analog 6-amino-5-chloro-1-methylpyrimidine-2,4-dione, while also amenable to cross-coupling, typically requires harsher conditions (higher temperature, stronger base) due to the lower reactivity of aryl chlorides in oxidative addition, leading to lower yields and narrower substrate scope [2]. The bromo derivative thus enables faster, higher-yielding diversification into compound libraries targeting kinases such as CDKs, Aurora kinases, and p38 MAPK.

Kinase inhibitors Suzuki coupling Library synthesis

Hydrogen-Bond Donor/Acceptor Profile: Predicted Advantage in Oral Bioavailability Over Des-Methyl Analog

The N1-methyl substitution in the target compound reduces the number of hydrogen-bond donors (HBD) from 3 (in 6-amino-5-bromouracil) to 2, while maintaining 3 hydrogen-bond acceptors (HBA) [1]. This HBD count of 2 places the compound within the optimal range for orally bioavailable drugs according to Lipinski's Rule of Five, whereas the des-methyl analog with 3 HBDs is borderline [2]. The target compound satisfies all four Lipinski criteria (MW ≤ 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10), with a calculated logP of -0.307 and a topological polar surface area (TPSA) of 75.43 Ų, both well within the favorable range for oral absorption [3].

Drug-likeness Lipinski rules Oral bioavailability

Melting Point and Thermal Stability: Processing Advantages for Solid-Form Development

6-Amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione exhibits a melting point above 300°C , significantly higher than that of the des-methyl analog 6-amino-5-bromouracil, which typically melts with decomposition around 260–270°C . The N1-methyl group eliminates one intermolecular hydrogen-bond donor, yet the compound maintains a high-melting crystalline lattice, indicating strong packing forces that confer superior thermal stability. This property simplifies drying, milling, and long-term storage, and is advantageous for formulation processes that involve thermal stress.

Thermal stability Solid form Formulation

Evidence-Backed Application Scenarios for 6-Amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione Procurement


Thymidine Phosphorylase Inhibitor Lead Optimization Programs

Research teams pursuing TP inhibitors for anti-angiogenic cancer therapy should select the N1-methyl derivative as a scaffold evolution of the validated 6-amino-5-bromouracil chemotype. The improved logP (Δ +0.4 to +0.7 units) and reduced HBD count (2 vs. 3) predict superior membrane permeability and oral absorption relative to the des-methyl analog, while the conserved 5-bromo-6-amino pharmacophore preserves target engagement potential [1][2].

Kinase-Focused Library Synthesis via C5 Cross-Coupling

Medicinal chemistry groups building focused kinase inhibitor libraries can leverage the C5-bromine as a Suzuki–Miyaura coupling handle to introduce diverse aryl, heteroaryl, or alkenyl substituents. This strategy is explicitly validated in kinase modulator patents (e.g., US-9096593-B2) and offers reaction condition advantages (milder temperature, broader scope) over the C5-chloro analog [3]. The near-quantitative synthesis (99% yield) from 6-amino-1-methyluracil further reduces entry cost .

Solid-Form Screening and Preformulation Studies for Oral Drug Candidates

Formulation scientists evaluating pyrimidine-based oral drug candidates can exploit the target compound's high melting point (>300°C), superior thermal stability, and favorable calculated physicochemical profile (compliant with all Lipinski and Veber criteria) [4]. These properties simplify solid-form development and reduce the risk of thermal degradation during hot-melt extrusion or spray-drying processes.

Nucleobase Analog Probe Synthesis for Chemical Biology

Chemical biologists requiring modified uracil probes for cellular uptake or enzyme-binding studies should preferentially source the N1-methyl derivative. The 2.5- to 5-fold predicted increase in passive membrane partitioning over 6-amino-5-bromouracil enables more efficient intracellular delivery, while the bromine atom provides a heavy-atom label for X-ray crystallography phasing or a synthetic anchor for further conjugation [1][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.